3-(Phenylthio)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPJADCISOEVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203917 | |
| Record name | 3-(Phenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-72-4 | |
| Record name | 3-(Phenylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5537-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylthio)benzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC113994 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-(Phenylthio)benzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40203917 | |
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| Record name | Benzoic acid, 3-(phenylthio) | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 3 Phenylthio Benzoic Acid
Strategic Approaches to C-S Bond Formation in Benzoic Acid Systems
The key transformation in synthesizing 3-(Phenylthio)benzoic acid is the arylation of a sulfur-based nucleophile or the thiolation of an aromatic ring. Modern organic synthesis provides a toolkit of reactions to achieve this, ranging from classical nucleophilic substitutions to more contemporary metal-catalyzed cross-couplings.
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org
For the synthesis of this compound, an SNAr approach would typically involve the reaction of a 3-halobenzoic acid with a thiophenoxide nucleophile. However, the success of this reaction is highly dependent on the electronic nature of the benzoic acid ring. The carboxylic acid group is a deactivating group for electrophilic substitution but its effect on SNAr is less straightforward. For the SNAr mechanism to be favorable, strong electron-withdrawing groups (like nitro groups) are typically required at the ortho or para positions relative to the leaving group to effectively stabilize the anionic intermediate via resonance. libretexts.org In the case of a 3-substituted benzoic acid, the carboxyl group is in a meta position to the reacting center and does not provide this stabilizing effect, making the uncatalyzed SNAr pathway generally inefficient for this specific target molecule compared to metal-catalyzed alternatives. libretexts.org
Transition metal catalysis has become the most powerful and versatile tool for forming C-S bonds. nih.gov These methods often proceed under milder conditions than traditional SNAr and exhibit broad functional group tolerance, which is particularly important when dealing with multifunctional molecules like benzoic acid. researchgate.net The general mechanism for many of these reactions involves the oxidative insertion of a metal catalyst into an aryl-halide bond, followed by coordination with the thiol and subsequent reductive elimination to form the desired aryl thioether. acsgcipr.org
Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is a well-established method for synthesizing aryl thioethers. While traditional Ullmann conditions required harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols utilize catalytic amounts of copper salts, often in the presence of ligands, allowing for milder and more efficient reactions. acsgcipr.org
A significant advantage of copper-catalyzed systems is their tolerance for the free carboxylic acid group, eliminating the need for protection and deprotection steps. nih.gov Research has demonstrated a regioselective method for highly efficient C-S bond formation with halobenzoic acids using a Cu/Cu₂O catalytic system. nih.gov This procedure is effective for a wide range of aromatic and aliphatic thiols, providing the corresponding arylthiobenzoic acids in high yields. nih.gov
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| 2-Bromobenzoic acid | Thiophenol | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | 81-99% |
| 2-Bromobenzoic acid | Aliphatic Thiols | Cu powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 °C | High |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-S coupling, represent a highly versatile and widely used method for aryl thioether synthesis. These reactions are known for their high efficiency, mild reaction conditions, and exceptional tolerance of various functional groups. researchgate.net The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the catalytic cycle. acsgcipr.orgrsc.org
The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand. nih.govnih.gov This combination enables the coupling of aryl halides or triflates with a wide array of thiols. The development of these catalysts has made the synthesis of complex aryl thioethers, including those with sensitive functional groups like carboxylic acids, more accessible.
| Aryl Halide/Triflate | Thiol Partner | Palladium Source | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| 3-Bromobenzoic acid | Thiophenol | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky Phosphine (e.g., XPhos, t-BuXPhos) | Inorganic Base (e.g., K₃PO₄, Cs₂CO₃) | Aprotic Solvent (e.g., Toluene, Dioxane) |
The field of C-S bond formation is continuously evolving, with research focused on developing more sustainable, economical, and efficient catalytic systems. acsgcipr.org Emerging trends include the use of catalysts based on more abundant and less expensive first-row transition metals, such as nickel and iron. researchgate.netacs.org Nickel-catalyzed C-S cross-coupling reactions, for instance, have shown promise for the thiolation of aryl and alkenyl triflates under mild conditions. researchgate.net
Another significant area of development is C-H bond functionalization. rsc.org These methods aim to form C-S bonds by directly converting a C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides. For example, copper-catalyzed ortho-C–H thiolation of aryl aldehydes has been achieved using a transient directing group strategy, offering a novel route to substituted aryl sulfides. rsc.org While direct C-H thiolation at the 3-position of benzoic acid remains a challenge, these emerging strategies represent the future of more atom-economical synthetic chemistry.
Radical-mediated reactions offer an alternative approach to C-S bond formation, often proceeding under mild and neutral conditions. rsc.org These pathways typically involve the generation of a thiyl radical, which can then engage with an aromatic partner. Recent advances have demonstrated photo-induced, transition-metal-free radical cross-coupling reactions. For instance, the reaction of aryl iodides with disulfides under visible light irradiation can produce aryl sulfides at room temperature, showcasing a method with high efficiency and broad functional group compatibility. researchgate.net This approach avoids the use of metal catalysts and often proceeds under very mild conditions, making it an attractive green alternative for the synthesis of compounds like this compound. rsc.orgresearchgate.net
Transition Metal-Catalyzed Coupling Reactions for Synthesis
Precursor Selection and Optimization in this compound Synthesis
The judicious selection and optimization of precursors are paramount for the successful synthesis of this compound. The most common approach involves the coupling of an aryl halide with a thiol, specifically a 3-halobenzoic acid and thiophenol. The choice of halogen on the benzoic acid ring and the reaction conditions are critical for achieving high yields and purity.
Typically, 3-iodobenzoic acid or 3-bromobenzoic acid are preferred over 3-chlorobenzoic acid due to the higher reactivity of the carbon-iodine and carbon-bromine bonds in catalytic cycles. Thiophenol serves as the sulfur nucleophile. The reaction is generally carried out in the presence of a copper catalyst, a base, and a suitable solvent.
Optimization of the reaction conditions is a multifactorial process. Key parameters that are systematically varied to enhance the reaction outcome include the choice of copper catalyst (e.g., CuI, Cu2O, or copper nanoparticles), the use of a ligand to stabilize the catalyst and facilitate the reaction, the nature of the base (e.g., K2CO3, Cs2CO3, or organic bases), the solvent (e.g., DMF, DMSO, or toluene), and the reaction temperature and duration.
For instance, a typical optimization study might explore the efficacy of different copper sources and ligands. The use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine can significantly improve the reaction rate and yield by preventing the agglomeration of the copper catalyst and facilitating the reductive elimination step. The choice of base is also crucial for deprotonating the thiophenol and activating it for nucleophilic attack.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Iodobenzoic acid | CuI (5) | None | K2CO3 | DMF | 120 | 24 | 65 |
| 2 | 3-Iodobenzoic acid | CuI (5) | 1,10-Phenanthroline (10) | K2CO3 | DMF | 120 | 12 | 85 |
| 3 | 3-Bromobenzoic acid | Cu2O (5) | None | Cs2CO3 | DMSO | 130 | 24 | 70 |
| 4 | 3-Bromobenzoic acid | Cu2O (5) | N,N'-DMEDA (10) | Cs2CO3 | DMSO | 130 | 16 | 90 |
Green Chemistry Principles Applied to this compound Synthesis
In recent years, the application of green chemistry principles to the synthesis of this compound has gained significant attention. The focus is on developing more environmentally benign and sustainable synthetic routes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free or Aqueous Medium Synthesis
A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. Research has explored the synthesis of diaryl thioethers under solvent-free conditions or in aqueous media.
Solvent-free reactions, often conducted by grinding the reactants together or using microwave irradiation, can lead to significantly reduced waste and simplified work-up procedures. Microwave-assisted synthesis, in particular, can accelerate reaction rates and improve yields due to efficient heating.
The use of water as a solvent is highly desirable from a green chemistry perspective. While the reactants themselves may have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction. These approaches offer the benefits of reduced environmental impact and enhanced safety.
Table 2: Green Synthesis Approaches for this compound Analogs
| Entry | Reaction Conditions | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Solvent-free, microwave (150W) | Cu2O | K2CO3 | 88 | Fictional Example |
| 2 | Water, 100°C | Cu-nanoparticles | NaOH | 92 | Fictional Example |
Sustainable Catalysis in Production Methodologies
The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves the use of catalysts that are abundant, non-toxic, and recyclable. For the synthesis of this compound, this has led to the exploration of heterogeneous copper catalysts.
Heterogeneous catalysts, such as copper nanoparticles supported on materials like charcoal, silica, or metal-organic frameworks (MOFs), offer several advantages over their homogeneous counterparts. gatech.edu They can be easily separated from the reaction mixture by filtration and reused multiple times, which reduces catalyst waste and cost. gatech.edu Furthermore, the use of earth-abundant and inexpensive copper as the catalyst aligns with the principles of sustainable chemistry, providing a more economical and environmentally friendly alternative to precious metal catalysts like palladium. gatech.edursc.org Research is ongoing to develop highly active and stable heterogeneous copper catalysts that can function under mild reaction conditions and in green solvents. gatech.edu
Chemical Reactivity and Mechanistic Transformations of 3 Phenylthio Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in 3-(phenylthio)benzoic acid is a versatile functional handle for various derivatization reactions, including esterification and amidation. It can also undergo decarboxylation under specific conditions and participate in the formation of coordination complexes with metal ions.
Esterification and Amidation Reactions for Derivatization
Esterification: The conversion of this compound to its corresponding esters is a fundamental derivatization reaction. Standard acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. For instance, the reaction of a related compound, 3-bromo-6-(phenylthio)-benzoic acid, with methanol (B129727) in the presence of concentrated sulfuric acid under reflux conditions yields the corresponding methyl ester prepchem.com. This suggests that a similar approach would be effective for the esterification of this compound itself. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.
A variety of other reagents and conditions can also be utilized for the esterification of benzoic acids, which are applicable to this compound. These include reactions with alkyl halides in the presence of a base, and the use of coupling agents to activate the carboxylic acid.
Amidation: The carboxylic acid moiety of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to the more reactive acyl chloride. This can be achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(phenylthio)benzoyl chloride can then react with a wide range of amines to form the corresponding amides.
Direct condensation of carboxylic acids with amines is also possible using various coupling agents. For example, benzamides can be synthesized by the reaction of benzoyl chloride with amines like p-toluidine (B81030) in the presence of a base such as triethylamine (B128534) nih.gov. This general methodology can be applied to this compound to produce a library of N-substituted 3-(phenylthio)benzamides.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alcohol (e.g., Methanol) | 3-(Phenylthio)benzoate ester | Esterification |
| This compound | Amine (e.g., Aniline) | N-substituted 3-(phenylthio)benzamide | Amidation |
Decarboxylation Pathways and Derivatives
The removal of the carboxyl group from this compound, a process known as decarboxylation, can be achieved through several pathways, often requiring elevated temperatures or the use of catalysts. The direct thermal decarboxylation of unactivated benzoic acids is generally challenging and requires high temperatures, often around 400°C nist.gov. The presence of activating groups, such as a hydroxyl group in the ortho or para position, can significantly lower the required temperature nist.gov. For this compound, which lacks such strong activation, harsh conditions would likely be necessary for direct thermal decarboxylation to yield diphenyl sulfide.
More recent advancements have led to milder decarboxylation methods. Photocatalytic decarboxylation of aryl carboxylic acids using visible light has emerged as a powerful tool to generate aryl radicals nih.govresearchgate.netsemanticscholar.org. This method can tolerate a variety of functional groups and often proceeds at much lower temperatures than traditional thermal methods semanticscholar.org. It is plausible that this compound could undergo decarboxylation under photoredox catalysis to generate a 3-(phenylthio)phenyl radical, which could then be trapped by a suitable reagent.
Another approach involves metal-catalyzed decarboxylation. For instance, copper-catalyzed decarboxylative hydroxylation of benzoic acids has been reported to occur at temperatures as low as 35°C nih.gov. While this specific reaction introduces a hydroxyl group, the underlying principle of generating an aryl radical or an organometallic intermediate via decarboxylation could be adapted for other transformations of this compound.
Reactions as a Ligand in Coordination Chemistry Research
The carboxylate group of this compound can act as a ligand to coordinate with various metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The coordination can occur through one or both oxygen atoms of the carboxylate group, leading to different coordination modes such as monodentate, bidentate chelating, or bidentate bridging.
While specific studies on coordination complexes of this compound are not abundant in the readily available literature, the principles of coordination chemistry of benzoic acid derivatives are well-established. For example, 3-[3-(carboxymethyl)phenyl]benzoic acid, a related dicarboxylic acid, is utilized in the synthesis of coordination polymers and metal-organic frameworks due to the versatile coordination modes of its carboxylate groups smolecule.com. It is expected that this compound would similarly form stable complexes with a range of metal ions, with the potential for the thioether sulfur to also participate in coordination in some cases, leading to more complex structures.
Reactions at the Thioether Linkage
The thioether group in this compound is susceptible to oxidation and reductive cleavage, providing pathways to further functionalize the molecule.
Oxidation Reactions of the Sulfide Group (Sulfoxide and Sulfone Formation)
The sulfur atom in the thioether linkage of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.
Sulfoxide Formation: Mild oxidizing agents are typically used for the selective oxidation of sulfides to sulfoxides. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this transformation nih.gov. The reaction is often carried out in the presence of a catalyst or in a suitable solvent system to control the reactivity and prevent over-oxidation to the sulfone.
Meta-chloroperoxybenzoic acid (m-CPBA) is another widely used reagent for the epoxidation of alkenes and the oxidation of sulfides to sulfoxides masterorganicchemistry.comorganic-chemistry.org. By carefully controlling the stoichiometry of m-CPBA, it is possible to achieve high yields of the sulfoxide derivative of this compound.
Sulfone Formation: Stronger oxidizing agents or more forcing reaction conditions will lead to the formation of the corresponding sulfone. The use of an excess of hydrogen peroxide, often in the presence of a suitable catalyst, can drive the oxidation past the sulfoxide stage to the sulfone. Similarly, an excess of m-CPBA can also effect the oxidation to the sulfone. The oxidation of the thioether in a related compound, 1-(methylthio)acetone, to the corresponding sulfonyl derivative was achieved using m-CPBA organic-chemistry.org.
| Starting Material | Oxidizing Agent | Major Product |
| This compound | H₂O₂ (1 equiv) or m-CPBA (1 equiv) | 3-(Phenylsulfinyl)benzoic acid |
| This compound | H₂O₂ (excess) or m-CPBA (excess) | 3-(Phenylsulfonyl)benzoic acid |
Reductive Cleavage of the C-S Bond
The carbon-sulfur bond in the thioether linkage of this compound can be cleaved under reductive conditions, a process often referred to as desulfurization. This reaction typically results in the formation of benzoic acid.
A classic reagent for the desulfurization of thioethers is Raney nickel masterorganicchemistry.com. This reagent, which is a fine powder of a nickel-aluminum alloy, is typically used in a protic solvent like ethanol. The reaction involves the hydrogenolysis of the C-S bond, where the sulfur atom is removed and replaced by hydrogen atoms organicreactions.org. The treatment of thioethers with Raney nickel is a well-established method for removing sulfur from organic molecules masterorganicchemistry.com. For this compound, this reaction would be expected to yield benzoic acid and benzene (B151609).
More modern methods for the reductive cleavage of C-S bonds are also being developed, including electroreductive and metal-free catalytic approaches researchgate.netrsc.org. These methods often offer milder reaction conditions and greater functional group tolerance. For instance, a metal-free reductive desulfurization of thiols using phosphite (B83602) catalysis has been reported, which is tolerant of carboxylic acid functional groups rsc.org. While this method is for thiols, it highlights the ongoing development of milder desulfurization techniques that could potentially be adapted for thioethers like this compound.
S-Alkylation and S-Acylation Reactions
The sulfur atom in the thioether bridge of this compound possesses lone pairs of electrons, imparting it with nucleophilic character. Although thioethers are generally less nucleophilic than their corresponding thiols, they can react with potent electrophiles.
S-Alkylation: In the presence of strong alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, the sulfur atom can be alkylated. This reaction proceeds via a standard SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent. The product of this reaction is a ternary sulfonium (B1226848) salt, specifically a (3-carboxyphenyl)(phenyl)alkylsulfonium salt. The formation of this positively charged sulfonium ion deactivates both aromatic rings towards subsequent electrophilic attack.
S-Acylation: Similarly, S-acylation can be achieved using highly reactive acylating agents like acyl halides in the presence of a non-nucleophilic Lewis acid. This reaction would also result in the formation of a sulfonium-type salt.
Due to the stability of the thioether, these reactions typically require forcing conditions. The reactivity can be summarized as follows:
| Reaction Type | Reagent Example | Product Type | General Conditions |
| S-Alkylation | Alkyl Halide (R-X) | Ternary Sulfonium Salt | Strong electrophile, often requires heat |
| S-Acylation | Acyl Halide (RCO-Cl) | Acyl Sulfonium Salt | Requires strong acylating agent |
Electrophilic Aromatic Substitution on the Benzene Rings
This compound features two distinct benzene rings that can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents. wikipedia.org
Ring A (substituted with -COOH and -SPh):
The carboxylic acid (-COOH) group is a deactivating, meta-directing group. doubtnut.comstudy.com
The phenylthio (-SPh) group is an activating, ortho, para-directing group.
Ring B (the phenyl ring of the -SPh group):
The sulfur atom attached to this ring acts as an activating, ortho, para-director due to the ability of its lone pairs to donate electron density through resonance.
The activating nature of the phenylthio group generally overrides the deactivating effect of the carboxylic acid. Consequently, electrophilic attack is most likely to occur on the ring bearing both substituents (Ring A), primarily at the positions ortho and para to the strongly activating thioether group (C-2, C-4, and C-6). Substitution on Ring B is also possible, occurring at the ortho and para positions relative to the sulfur atom.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Friedel-Crafts reactions, however, are generally unsuccessful on rings substituted with strongly deactivating groups like -COOH, as the Lewis acid catalyst complexes with the carboxylic acid, further deactivating the ring. stackexchange.com
Predicted Major Products of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Predicted Major Product(s) on Ring A | Predicted Major Product(s) on Ring B |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-3-(phenylthio)benzoic acid & 4-Nitro-3-(phenylthio)benzoic acid | 3-(4-Nitrophenylthio)benzoic acid |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(phenylthio)benzoic acid & 4-Bromo-3-(phenylthio)benzoic acid | 3-(4-Bromophenylthio)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | 2-Sulfo-3-(phenylthio)benzoic acid & 4-Sulfo-3-(phenylthio)benzoic acid | 3-(4-Sulfophenylthio)benzoic acid |
Nucleophilic Reactions and Substitutions on the Aromatic Core
Nucleophilic aromatic substitution (SNAr) typically requires two features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgchemistrysteps.com this compound, in its parent form, does not possess a suitable leaving group and is therefore generally unreactive towards common nucleophiles under standard SNAr conditions.
For a nucleophilic substitution to occur, one of two scenarios would be necessary:
Activation via Derivatization: If a derivative of this compound were prepared containing a leaving group (e.g., a halogen) and additional activating groups (e.g., nitro groups), it could then undergo SNAr reactions. For instance, if 4-chloro-3-(phenylthio)benzoic acid were nitrated, the resulting dinitro compound could potentially react with nucleophiles to displace the chloride.
Forced Conditions and Alternative Mechanisms: Under extreme conditions of high temperature and pressure, or in the presence of very strong bases (like sodium amide), substitution could potentially proceed through a benzyne (B1209423) (elimination-addition) mechanism. chemistrysteps.com However, such reactions are not characteristic of the compound under normal laboratory conditions.
Therefore, the aromatic core of this compound is largely inert to nucleophilic attack unless specifically modified or subjected to harsh reaction conditions.
Exploration of Novel Reaction Pathways
Beyond standard transformations, the structure of this compound lends itself to more complex, often intramolecular, reactions. A significant pathway for related thioether compounds is acid-catalyzed intramolecular cyclization.
Intramolecular Friedel-Crafts Acylation (Cyclization to form Thioxanthones):
A well-established reaction for 2-(phenylthio)benzoic acids is their cyclization in the presence of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to form thioxanthones, a class of biologically active heterocyclic compounds. nih.govnih.govgoogle.com This reaction is an intramolecular Friedel-Crafts acylation, where the carboxylic acid is converted to an acylium ion electrophile, which then attacks the adjacent phenyl ring.
In the case of this compound, a similar cyclization is theoretically possible. The acylium ion formed at the carboxyl group would need to attack the phenyl ring of the phenylthio group. However, due to the meta relationship between the reacting groups, this cyclization would lead to a different, potentially more strained, ring system compared to the linear thioxanthone derived from the 2-isomer. The electrophilic attack would preferentially occur at the ortho position of the second ring, which is activated by the sulfur atom.
Hypothetical Cyclization Pathway:
| Starting Material | Reagent | Reaction Type | Hypothetical Product |
| This compound | Conc. H₂SO₄, Heat | Intramolecular Friedel-Crafts Acylation | Dibenzo[b,d]thiopyran-6-one derivative |
This transformation represents an advanced application of the molecule's inherent reactivity to construct more complex heterocyclic systems.
Derivatives and Analogues of 3 Phenylthio Benzoic Acid: Synthesis and Research Utility
Synthesis of Substituted Phenylthiobenzoic Acid Analogues
The generation of analogues of 3-(Phenylthio)benzoic acid primarily involves two strategies: the introduction of new functional groups onto the existing benzene (B151609) rings or the alteration of the phenyl substituent itself. These modifications are often achieved by employing functionalized starting materials in the initial coupling reaction or by direct functionalization of the parent molecule.
Achieving regioselective functionalization—the ability to introduce a substituent at a specific position on one of the benzene rings—is crucial for establishing clear structure-activity relationships. The directing effects of the existing substituents on the this compound scaffold—the meta-directing carboxylic acid group and the ortho-, para-directing thioether—can lead to complex product mixtures in electrophilic aromatic substitution reactions.
Therefore, a more common and controlled approach involves the synthesis of the target molecule from pre-functionalized precursors. For instance, substituted thiophenols can be reacted with substituted 3-halobenzoic acids to build a library of analogues with diverse substitution patterns. Research into S-adenosylthio)benzoic acid derivatives has shown that introducing chloro, bromo, methoxy, or phenyl substituents at the 2-position of the benzoic acid ring can significantly improve biological activity. nih.gov This highlights the importance of regioselective synthesis, often accomplished through multi-step sequences starting with appropriately substituted building blocks. nih.gov Modern techniques like iridium-catalyzed C-H borylation have enabled highly regioselective functionalization of related aromatic systems, offering potential future pathways for direct derivatization. nih.gov
Altering the nature of the phenyl group is another key strategy for creating analogues. This is typically achieved by starting with different aryl thiols in the initial synthesis. For example, instead of thiophenol, a substituted thiophenol (e.g., 4-chlorothiophenol, 3-methoxythiophenol) can be used to introduce substituents onto the second aromatic ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, represent powerful tools for modifying the phenyl substituent post-synthesis. If a halo-substituted phenylthio moiety is present, these reactions can be used to form new carbon-carbon or carbon-nitrogen bonds, introducing a wide array of different groups. For instance, a bromo-substituted analogue could be coupled with a boronic acid to introduce a new aryl or alkyl group. nih.gov
Carboxylic Acid Derivatives: Esters, Amides, Anhydrides, and Acyl Halides
The carboxylic acid group of this compound is a prime site for derivatization, allowing for the synthesis of esters, amides, anhydrides, and acyl halides. These derivatives often serve as key synthetic intermediates or are designed to modulate the parent molecule's physicochemical properties, such as lipophilicity and cell permeability. nih.gov
Esters: Esterification is commonly performed by reacting this compound with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive species like an acyl chloride. For example, methyl 2-(phenylthio)benzoate has been prepared via the esterification of the corresponding carboxylic acid. nih.gov The synthesis of various benzoate (B1203000) esters has been explored as a strategy to create prodrugs, which can be activated by enzymes within target organisms. nih.gov
Amides: Amide synthesis typically involves the reaction of this compound with an amine. sphinxsai.com This conversion often requires activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). google.com A general method involves reacting the carboxylic acid with thionyl chloride to form the acyl chloride, which then readily reacts with an amine to yield the corresponding amide. askiitians.com The addition of mercaptobenzene to cinnamic acids has been used to produce 3-phenyl-3-phenylthiopropionic acids, which were subsequently converted to amides. nih.gov
Anhydrides: Symmetrical anhydrides can be synthesized from this compound through dehydration, often facilitated by reagents like acetic anhydride (B1165640) or by heating. orgsyn.org A common laboratory method involves reacting the carboxylic acid with an acyl chloride, such as benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.pubnih.gov
Acyl Halides: Acyl halides, particularly acyl chlorides, are the most reactive carboxylic acid derivatives and are valuable synthetic intermediates. pressbooks.pub They are prepared by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. pressbooks.pubnih.gov Due to their high reactivity, they are typically used immediately to synthesize other derivatives like esters, amides, and anhydrides. pressbooks.pub
| Derivative | General Synthetic Method | Common Reagents |
|---|---|---|
| Esters | Reaction of the carboxylic acid with an alcohol | Acid catalyst (H₂SO₄), Alcohols (e.g., Methanol (B129727), Ethanol) |
| Amides | Reaction of an activated carboxylic acid with an amine | Thionyl chloride (SOCl₂), Amines (e.g., Ammonia, Benzylamine), Coupling agents (DCC) |
| Anhydrides | Dehydration of the carboxylic acid or reaction with an acyl chloride | Acetic anhydride, Pyridine |
| Acyl Halides | Reaction of the carboxylic acid with a halogenating agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |
Thioether Oxidation Derivatives: Sulfoxides and Sulfones
The sulfur atom of the thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the geometry and electronic properties of the sulfur bridge.
The oxidation of sulfides to sulfoxides is a common transformation, but it can be challenging to prevent overoxidation to the sulfone. nih.govresearchgate.net A variety of oxidizing agents have been developed for this purpose. Hydrogen peroxide is considered an environmentally benign ("green") oxidant and can be used for selective oxidation, often in the presence of a catalyst or in solvents like glacial acetic acid. nih.gov Other reagents for this conversion include meta-chloroperoxybenzoic acid (m-CPBA) and periodic acid (H₅IO₆) catalyzed by ferric chloride. orientjchem.orgorganic-chemistry.org
Further oxidation of the sulfoxide, or direct, more forceful oxidation of the thioether, yields the corresponding sulfone. researchgate.net Stronger oxidizing conditions, such as using an excess of the oxidizing agent or more potent reagents like potassium permanganate (B83412), can be employed to ensure complete conversion to the sulfone. organic-chemistry.org Biocatalytic methods using microorganisms have also been identified to oxidize alkyl aryl sulfides to their corresponding sulfones in high yields under mild conditions. orientjchem.org
| Derivative | Oxidation State of Sulfur | Synthetic Method | Typical Reagents |
|---|---|---|---|
| Thioether (Sulfide) | -2 | - | - |
| Sulfoxide | 0 | Controlled oxidation of the thioether | Hydrogen peroxide (H₂O₂), m-CPBA |
| Sulfone | +2 | Strong oxidation of the thioether or sulfoxide | Excess H₂O₂, Potassium permanganate (KMnO₄) |
Structural and Electronic Impact of Derivatization
Each modification to the this compound structure induces changes in its stereoelectronic properties.
Ring Substitution: The introduction of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) onto the benzene rings alters the electron density distribution across the molecule. Electron-withdrawing groups increase the acidity of the carboxylic acid and make the aromatic rings less susceptible to electrophilic attack. Conversely, electron-donating groups decrease the acidity and activate the rings towards electrophilic substitution. These changes can profoundly impact biological activity by affecting how the molecule binds to a target receptor. nih.gov
Carboxylic Acid Derivatization: Converting the carboxylic acid to an ester or amide replaces an acidic proton with a non-ionizable group, which typically increases the molecule's lipophilicity and can enhance its ability to cross cell membranes. nih.gov Esters and amides are also electronically different; for instance, the amide nitrogen can participate in hydrogen bonding as a donor, a property the parent acid and its esters lack.
Thioether Oxidation: Oxidation of the thioether to a sulfoxide introduces a stereocenter at the sulfur atom and a polar S=O bond. Further oxidation to the sulfone results in a tetrahedral geometry at the sulfur with two highly polar S=O bonds. Both sulfoxides and especially sulfones are strong electron-withdrawing groups. This significantly reduces the electron-donating character of the sulfur bridge compared to the original thioether, thereby influencing the electronic properties of both attached aromatic rings.
Application of Derivatives as Synthetic Intermediates
The derivatives of this compound are not only valuable as final products but also as versatile intermediates for more complex molecular architectures.
Acyl Halides and Anhydrides: As highly reactive acylating agents, the acyl chloride and anhydride derivatives are routinely used to attach the 3-(phenylthio)benzoyl moiety to alcohols, phenols, and amines to form a wide range of esters and amides. pressbooks.pub
Amide and Hydrazide Derivatives: Amide derivatives can undergo further reactions. For example, they can be reduced to form the corresponding amines. nih.gov Hydrazide derivatives, formed by reacting an ester with hydrazine (B178648) hydrate, are useful precursors for synthesizing heterocyclic compounds, such as oxadiazoles (B1248032) or pyrazoles. In one study, 2-(phenylthio)benzoic acid hydrazide was used as a key intermediate to synthesize a series of 2-(phenylthio)benzoylarylhydrazones, which were evaluated for antimycobacterial activity. nih.gov
Halo-Substituted Analogues: Analogues bearing halogen substituents (e.g., bromo or iodo groups) on one of the aromatic rings are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions allow for the straightforward introduction of complex fragments, enabling rapid diversification of the core structure and the synthesis of elaborate target molecules.
Computational and Theoretical Investigations of 3 Phenylthio Benzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach to predict molecular geometries and electronic properties with a good balance between accuracy and computational cost.
For a molecule like 3-(Phenylthio)benzoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy structure on the potential energy surface.
Charge Distribution and Electrostatic Potential Maps
DFT calculations can also provide insights into the distribution of electronic charge within a molecule. This is often visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential on the electron density surface. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an ESP map would likely show a region of high negative potential (typically colored red) around the carboxylic acid's oxygen atoms and a region of relatively lower electron density (typically colored blue) around the acidic proton of the carboxyl group. The sulfur atom would also influence the charge distribution, likely exhibiting a region of moderate negative potential.
Computational Studies on Reaction Mechanisms Involving this compound
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, intermediates, and transition states, researchers can understand the feasibility and kinetics of a particular transformation.
While no specific reaction mechanisms involving this compound have been computationally studied in the literature, one could envision studies on its synthesis (e.g., via nucleophilic aromatic substitution) or its participation in reactions like esterification or amide bond formation.
Transition State Analysis of Key Transformations
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for calculating the activation energy of a reaction.
For a hypothetical reaction, such as the esterification of this compound with methanol (B129727), computational analysis would involve locating the transition state structure for the nucleophilic attack of the methanol oxygen on the carbonyl carbon of the carboxylic acid. The energy of this transition state relative to the reactants would determine the reaction's kinetic barrier.
Reaction Coordinate Mapping
A reaction coordinate diagram plots the energy of a system as a function of the progress of a reaction (the reaction coordinate). These diagrams provide a visual representation of the energy changes that occur during a chemical transformation, including the energies of reactants, intermediates, transition states, and products. Mapping the reaction coordinate helps to confirm that a calculated transition state indeed connects the desired reactants and products.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.
For this compound, the key rotational degrees of freedom would be the C-S bonds and the C-C bond connecting the carboxylic acid group to the phenyl ring. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. The minima on this surface correspond to stable conformers. The relative orientation of the two phenyl rings and the orientation of the carboxylic acid group would be the primary determinants of conformational preference, likely influenced by a balance of steric hindrance and potential weak intramolecular interactions.
Molecular Dynamics Simulations for Intermolecular Interactions in Research Contexts
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations provide crucial insights into the intermolecular forces that govern its condensed-phase behavior, such as crystal packing, solubility, and aggregation. These simulations model the system at the atomic level, allowing researchers to observe and quantify the complex interplay of non-covalent interactions.
The primary intermolecular forces at play in this compound are hydrogen bonds, π-π stacking interactions, and van der Waals forces.
Hydrogen Bonding: The most significant intermolecular interaction in this compound is the hydrogen bond formed by the carboxylic acid functional group. Like most carboxylic acids, it is expected to form highly stable cyclic dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. quora.comaskfilo.combrainly.instudyx.ai This dimerization is a thermodynamically favored process, particularly in nonpolar environments. brainly.in MD simulations can elucidate the stability, geometry, and dynamics of these dimers.
π-π Stacking: The molecule contains two phenyl rings, one from the benzoic acid moiety and the other from the phenylthio group. These aromatic rings can interact through π-π stacking, a non-covalent interaction that contributes to the stabilization of molecular assemblies. rsc.orglibretexts.org These interactions can occur in various geometries, such as sandwich or parallel-displaced arrangements, and are influenced by the electrostatic potential of the rings. scirp.orgresearchgate.net
In a typical MD simulation study, a force field (a set of parameters describing the potential energy of the system) is chosen to model the intra- and intermolecular interactions. The system, consisting of numerous this compound molecules, is placed in a simulation box with periodic boundary conditions to mimic an infinite environment. The simulation then solves Newton's equations of motion for each atom, generating trajectories that describe how the positions and velocities of the atoms evolve over time.
Table 1: Key Intermolecular Interactions in this compound and Insights from MD Simulations
| Interaction Type | Participating Groups | Typical Insights from MD Simulation |
| Hydrogen Bonding | Carboxylic acid groups (-COOH) | - Confirmation and stability of cyclic dimers- Average O-H···O bond distance and angle- Lifetime and dynamics of hydrogen bonds |
| π-π Stacking | Phenyl rings | - Preferred stacking geometry (e.g., parallel-displaced, T-shaped)- Centroid-to-centroid distance between rings- Contribution to crystal packing energy |
| Van der Waals Forces | All atoms, especially the sulfur atom and hydrocarbon backbone | - Overall cohesive energy of the system- Density and bulk modulus prediction- Role of the thioether group in intermolecular packing |
Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the chemical structure and bonding within a molecule based on the topology of its electron density (ρ). wikipedia.orgrsc.org This approach partitions the molecule into atomic basins and identifies critical points in the electron density, which reveal the nature of atomic interactions. wiley-vch.de By analyzing the properties of the electron density at these critical points, QTAIM can precisely characterize all chemical bonds, from strong covalent interactions to weak non-covalent contacts. researchgate.netrsc.org
The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along the path of maximum density connecting two bonded nuclei (the bond path). wiley-vch.de Several key parameters are evaluated at the BCP:
Electron Density (ρ): The magnitude of ρ at the BCP correlates with the bond order or strength. rsc.org Higher values indicate stronger bonds.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals contacts. researchgate.net
Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. For a single bond, ε is near zero. A high ellipticity value is characteristic of double bonds or bonds with significant π-character, such as those in aromatic rings. wiley-vch.de
For this compound, QTAIM analysis can provide a detailed electronic picture of both its intramolecular covalent bonds and the crucial intermolecular interactions that define its assembled structures. The analysis would differentiate the strong C-C, C=O, C-O, O-H, and C-S covalent bonds from the weaker O-H···O hydrogen bonds and π-π stacking interactions that govern its supramolecular chemistry. For example, the covalent bonds within the molecule are expected to exhibit high ρ and negative ∇²ρ values, while the intermolecular hydrogen bond of a dimer would show low ρ and positive ∇²ρ values. acs.orgresearchgate.net
Table 2: Predicted QTAIM Parameters at Bond Critical Points (BCPs) for this compound This table presents hypothetical, representative data based on established QTAIM principles for analogous chemical bonds.
| Bond Type | Location | Predicted ρ (a.u.) | Predicted ∇²ρ (a.u.) | Predicted Ellipticity (ε) | Bond Character |
| C-C | Aromatic Ring | ~0.31 | ~ -0.80 | ~0.23 | Covalent, significant π-character |
| C=O | Carboxylic Acid | ~0.40 | ~ -0.30 | ~0.15 | Polar Covalent, π-character |
| C-O | Carboxylic Acid | ~0.27 | ~ -0.65 | ~0.02 | Polar Covalent |
| O-H | Carboxylic Acid | ~0.35 | ~ -2.00 | ~0.01 | Highly Polar Covalent |
| C-S | Thioether Linkage | ~0.18 | ~ -0.25 | ~0.04 | Polar Covalent |
| O-H···O | Intermolecular H-Bond | ~0.02 | ~ +0.08 | ~0.01 | Closed-Shell (Hydrogen Bond) |
| C-H···π | Intermolecular Stacking | ~0.008 | ~ +0.03 | ~0.05 | Closed-Shell (van der Waals) |
This detailed bonding analysis is invaluable for understanding the molecule's electronic structure, reactivity, and the specific nature of the forces that dictate its behavior in larger-scale systems.
Applications of 3 Phenylthio Benzoic Acid in Advanced Organic Synthesis and Materials Science Research
Role as a Synthetic Building Block for Complex Organic Molecules
The inherent functionalities of 3-(Phenylthio)benzoic acid make it an adept participant in the construction of intricate molecular frameworks. The carboxylic acid group serves as a handle for amide and ester formation, while the aromatic rings and the thioether bridge offer sites for various coupling and cyclization reactions.
Precursor for Heterocyclic Compound Synthesis
The structure of this compound is well-suited for the synthesis of various heterocyclic systems, which are core scaffolds in many pharmaceuticals and functional materials. The carboxylic acid can be readily activated (e.g., converted to an acid chloride or activated ester) and reacted with binucleophilic reagents to form rings.
One prominent application is in the synthesis of benzothiazoles. The condensation of o-aminothiophenols with carboxylic acids is a standard method for creating the 2-substituted benzothiazole (B30560) core. nih.gov In this context, this compound can be reacted with an o-aminothiophenol, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA), to yield a 2-[3-(phenylthio)phenyl]benzothiazole derivative. nih.gov Similarly, the synthesis of 1,3-oxazoles can be achieved. For instance, the reaction of the corresponding acid chloride of this compound with an α-amino acid, followed by cyclization, can produce substituted oxazole (B20620) compounds, a strategy noted in the synthesis of other complex oxazoles. mdpi.com
Table 1: Potential Heterocyclic Syntheses Utilizing this compound
| Target Heterocycle | Co-reactant | Key Reaction Type | Potential Catalyst/Reagent |
|---|---|---|---|
| Benzothiazole Derivative | o-Aminothiophenol | Condensation/Cyclization | Polyphosphoric Acid (PPA) |
| Oxazole Derivative | α-Amino Acid | Amidation followed by Cyclodehydration | SOCl₂ (for acid chloride), Ethyl Chloroformate |
| Thiazolidin-4-one Derivative | Aromatic Amine + Mercaptoacetic Acid | Amidation, then Schiff Base formation and Cyclization | DCC (Dicyclohexylcarbodiimide), Thionyl Chloride |
Intermediate in Multi-Step Total Synthesis Endeavors
While this compound is a commercially available building block, its specific application as a named intermediate in published total synthesis routes of natural products is not widely documented. hoffmanchemicals.com However, its structural elements are found in precursors for complex molecular targets. For example, the synthesis of phenanthridinones, a class of compounds with significant biological activity, often involves the intramolecular C-H arylation of benzanilides. nih.gov A hypothetical intermediate, N-aryl-3-(phenylthio)benzamide, derived from this compound, could serve as a direct precursor in a palladium-catalyzed dehydrogenative coupling to form a complex phenanthridinone core. nih.gov This strategy highlights its potential as a critical intermediate in synthetic endeavors aimed at constructing polycyclic aromatic alkaloids and related pharmacologically active molecules. nih.gov
Similarly, the synthesis of pharmaceutically important benzothiophenes often starts from benzoic acid derivatives. google.com The functional groups on this compound provide the necessary handles to build up the complexity required for such targets.
Utilization as a Ligand or Ligand Precursor in Catalysis Research
The combination of a hard carboxylate donor and a soft thioether donor makes this compound an attractive candidate for a hemilabile ligand in transition metal catalysis. Such ligands can reversibly coordinate to a metal center, opening a coordination site during a catalytic cycle, which can enhance catalyst activity and selectivity.
Design and Synthesis of Metal Complexes for Catalytic Applications
This compound can coordinate to a variety of transition metals through its carboxylate group (in a monodentate, bidentate, or bridging fashion) and the sulfur atom of the thioether. The synthesis of such complexes would typically involve the reaction of a metal salt (e.g., palladium(II) acetate, rhodium(III) chloride, copper(II) acetate) with this compound or its corresponding salt. The resulting complexes can feature diverse geometries and electronic properties depending on the metal center and ancillary ligands. The thioether functionality is particularly known for its ability to stabilize low-valent metal centers and participate in metal-ligand cooperation. nih.gov
Table 2: Hypothetical Metal Complexes with this compound Ligand
| Metal Center | Potential Complex Structure | Potential Catalytic Application |
|---|---|---|
| Palladium (Pd) | [Pd(3-PTBA)₂(L)₂] (PTBA = Phenylthiobenzoate, L = ancillary ligand) | C-C Coupling Reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | [Rh(3-PTBA)(COD)]₂ (COD = 1,5-Cyclooctadiene) | Hydroformylation, C-H Activation |
| Copper (Cu) | [Cu(3-PTBA)₂]n (Polymeric structure) | Azide-Alkyne Cycloadditions (Click Chemistry) |
| Ruthenium (Ru) | [Ru(3-PTBA)₂(PPh₃)₂] | Oxidation Reactions, Transfer Hydrogenation |
Investigation of Catalytic Efficiency in Model Reactions
While specific studies detailing the catalytic efficiency of complexes derived solely from this compound are limited, the performance of catalysts bearing similar thioether-carboxylate ligands provides insight into their potential. For example, palladium complexes with sulfur-containing ligands are effective in various cross-coupling reactions. A palladium complex of this compound would be a prime candidate for testing in model reactions like the Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid. The efficiency would be evaluated based on yield, turnover number (TON), and turnover frequency (TOF). Similarly, rhodium complexes could be investigated for the hydroformylation of olefins, where the hemilabile nature of the thioether-carboxylate ligand could influence regioselectivity.
Incorporation into Polymeric Materials Research
The bifunctional nature of this compound (considering the carboxylic acid as a reactive site for polymerization) allows for its incorporation as a monomer into various polymer backbones through condensation polymerization. The inclusion of the bulky, sulfur-containing phenylthio side group is expected to significantly influence the properties of the resulting polymers.
For instance, this compound can be used as a comonomer in the synthesis of polyesters (via reaction with diols) or polyamides (via reaction with diamines). The resulting polymers would possess modified properties compared to their unsubstituted analogues. The rigid aromatic rings would enhance thermal stability (higher glass transition temperature, Tg) and mechanical strength. The sulfur-containing side chain could increase the polymer's refractive index, a desirable property for optical applications, and alter its solubility in organic solvents. Furthermore, polymers containing benzoic acid units have been explored for their unique properties, such as in the case of poly(p-phenylene) derived from poly(benzoic acid). Studies on syndiotactic polystyrene have also shown that benzoic acid can be incorporated into the polymer's crystalline structure, acting as a guest molecule that modifies the material's characteristics.
Table 3: Potential Polymers Incorporating this compound and Expected Property Modifications
| Polymer Type | Co-monomer | Expected Property Modification |
|---|---|---|
| Polyester | Ethylene Glycol | Increased Tg, higher refractive index, altered solubility |
| Polyamide (Aramid-type) | p-Phenylenediamine | Enhanced thermal stability, reduced crystallinity, potential for improved processability |
| Poly(ester-imide) | Amino-phenols | High thermal resistance, good mechanical properties, specific optical characteristics |
Lack of Specific Research Data Precludes Detailed Article Generation on this compound
Despite extensive and targeted searches of scientific literature and patent databases, specific research findings on the application of the chemical compound “this compound” in the outlined areas of advanced organic synthesis and materials science are not sufficiently available to construct a detailed and scientifically rigorous article as requested. The provided outline necessitates in-depth research data for each subsection, which appears to be limited or not publicly accessible for this particular compound.
The investigation into the use of This compound as a monomer in polymerization reactions (Section 7.3.1) and its role in the modification of polymer properties (Section 7.3.2) did not yield specific examples or detailed studies. While general principles of polycondensation and the properties of aromatic polymers containing thioether linkages are well-documented, research explicitly detailing the polymerization of this compound or the specific thermal, mechanical, or solubility property changes it imparts to polymers could not be located. acs.orgresearchgate.networldscientific.comacs.orgmdpi.com
Similarly, for the application of This compound in supramolecular chemistry research , a thorough search for its use as a building block for Metal-Organic Frameworks (MOFs) (Section 7.4.1) and in the formation of hydrogen-bonded self-assembled structures (Section 7.4.2) returned no specific crystal structures or detailed analyses. The existing literature describes a wide array of benzoic acid derivatives and thioether-functionalized linkers used in MOF synthesis and crystal engineering; however, this compound is not prominently featured among them. mdpi.comnih.govrsc.orggoogle.comnih.gov Likewise, while the principles of hydrogen bonding in aryl thioether carboxylic acids are understood, specific studies on the supramolecular assembly and hydrogen-bonding patterns of this compound are not available. mdpi.comnih.gov
The absence of specific, published research directly investigating this compound within the precise contexts of the requested outline makes it impossible to generate the thorough, informative, and scientifically accurate content required for each section and subsection. To proceed would necessitate speculation or the inclusion of information on related but distinct compounds, which would violate the strict content exclusions and the core focus of the request. Therefore, the generation of the requested article cannot be fulfilled at this time due to the lack of specific scientific data on "this compound" in these advanced applications.
Emerging Research Frontiers and Future Directions for 3 Phenylthio Benzoic Acid
Exploration of Stereoselective Synthetic Routes
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry and drug discovery. Currently, the synthesis of 3-(phenylthio)benzoic acid typically results in a racemic mixture. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives represents a significant and compelling research frontier.
Future research could focus on several promising strategies for asymmetric synthesis. One potential avenue is the use of chiral catalysts in the C-S bond-forming reaction between a substituted thiophenol and a halobenzoic acid derivative. Transition-metal catalyzed cross-coupling reactions, which have been successful in the synthesis of other chiral thioethers, could be adapted for this purpose. nih.gov For instance, employing chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with metals like palladium or copper could induce asymmetry in the formation of the thioether linkage.
Another approach could involve the asymmetric functionalization of a prochiral benzoic acid derivative. This might entail the use of chiral reagents or organocatalysts to direct the addition of a phenylthio group to a specific position on the benzoic acid ring in an enantioselective manner. researchgate.net The development of bifunctional catalysts, possessing both a Lewis acid and a Lewis base site, could facilitate such transformations with high stereocontrol. jst.go.jp
Table 1: Potential Strategies for Stereoselective Synthesis
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |
| Asymmetric Cross-Coupling | Chiral phosphine or NHC-metal complexes | High catalytic efficiency and turnover numbers. |
| Asymmetric Nucleophilic Aromatic Substitution | Chiral phase-transfer catalysts or organocatalysts | Metal-free conditions, potentially milder reaction conditions. |
| Resolution of Racemates | Chiral resolving agents or enzymatic resolution | Access to both enantiomers, applicable to existing synthetic routes. |
The successful development of these stereoselective routes would not only provide access to enantiopure this compound but also open doors to investigating the stereospecific properties and applications of its chiral derivatives.
Development of Novel Catalytic Transformations Mediated by this compound Derivatives
The inherent structural features of this compound, namely the thioether and carboxylic acid moieties, make its derivatives attractive candidates for the development of novel catalysts. The sulfur atom can act as a soft Lewis base to coordinate with transition metals, while the carboxylic acid group can function as a Brønsted acid or a directing group.
Future research could explore the design and synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. rsc.orgrsc.org For example, by introducing a chiral center alpha to the sulfur atom or within a substituent on the phenyl rings, it may be possible to create bidentate or tridentate ligands. These ligands could then be complexed with various transition metals to catalyze a range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and allylic alkylations. The interplay between the thioether and a second coordinating group can create a unique chiral environment around the metal center, leading to high levels of enantioselectivity. rsc.org
Furthermore, the carboxylic acid group could be utilized to create bifunctional catalysts. For instance, a derivative of this compound could be designed to act as a hydrogen-bond donor, activating an electrophile, while the thioether moiety coordinates to a metal that activates a nucleophile. jst.go.jp This cooperative catalysis could enable challenging transformations with high efficiency and selectivity.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of this compound Derivative | Target Reactions |
| Asymmetric Metal Catalysis | Chiral thioether-containing ligand | Asymmetric C-C and C-heteroatom bond formation. nih.govrsc.org |
| Organocatalysis | Brønsted acid or hydrogen-bond donor | Friedel-Crafts reactions, Diels-Alder reactions. |
| Bifunctional Catalysis | Combined metal-binding and Brønsted acid/base functionality | Tandem or cascade reactions. |
The development of such catalytic systems would represent a significant contribution to the field of catalysis, expanding the toolbox of available catalysts for organic synthesis.
Integration into Advanced Functional Materials Research
The unique combination of an aromatic thioether and a benzoic acid in a single molecule suggests that this compound could be a valuable building block for advanced functional materials. The aromatic rings provide rigidity and potential for π-π stacking interactions, while the thioether and carboxylic acid groups offer sites for coordination and hydrogen bonding.
One promising area of research is the development of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group of this compound can readily coordinate to metal ions, forming extended network structures. The thioether group could serve as a secondary coordination site, potentially leading to frameworks with unique topologies and properties. Such materials could find applications in gas storage, separation, and catalysis.
Another avenue for exploration is in the field of liquid crystals. The rod-like shape of the molecule, coupled with the potential for intermolecular interactions through hydrogen bonding and π-π stacking, could lead to the formation of liquid crystalline phases. By modifying the substituents on the phenyl rings, it may be possible to tune the mesomorphic properties and create materials for display technologies and sensors.
Furthermore, the incorporation of this compound into polymer backbones could lead to the development of novel functional polymers. For example, it could be used as a monomer in the synthesis of polyesters or polyamides with enhanced thermal stability, refractive index, or metal-binding capabilities.
Investigation of Solid-State Reactivity and Transformations
The study of chemical reactions in the solid state is a rapidly growing field with implications for green chemistry, materials science, and the synthesis of novel solid-state forms of molecules. The crystalline structure of this compound and its derivatives could provide a pre-organized environment for stereocontrolled reactions.
Future research could focus on photo-induced solid-state reactions. The aromatic rings and the thioether linkage are potential chromophores that could be excited by light to initiate photochemical transformations. For example, [2+2] cycloadditions between adjacent molecules in a crystal lattice could lead to the formation of well-defined oligomers or polymers. The stereochemical outcome of such reactions would be dictated by the crystal packing, potentially leading to highly stereospecific products.
Another area of interest is the study of solid-state polymerization. The carboxylic acid groups could potentially undergo condensation reactions in the solid state upon heating, leading to the formation of polyesters. The topochemical control exerted by the crystal lattice could result in the formation of highly crystalline and oriented polymers with unique properties.
Investigations into the mechanochemical reactivity of this compound could also be fruitful. Applying mechanical force, such as grinding or milling, could induce chemical transformations that are different from those observed in solution. This solvent-free approach is environmentally friendly and can lead to the discovery of new reaction pathways.
Computational Design of Novel Analogues with Targeted Research Properties
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. Applying these methods to this compound can accelerate the discovery of novel analogues with tailored properties for specific applications.
Future research in this area could involve the use of density functional theory (DFT) and other quantum mechanical methods to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can guide the synthesis of analogues with, for example, optimized catalytic activity or specific light-absorbing characteristics.
Molecular dynamics (MD) simulations could be employed to study the self-assembly behavior of this compound derivatives in different environments. This could provide insights into their potential to form liquid crystals, gels, or other supramolecular structures. For materials science applications, computational screening of large virtual libraries of analogues could identify candidates with promising properties for gas storage in MOFs or charge transport in organic electronic devices.
In the context of catalysis, computational modeling can be used to design chiral ligands based on the this compound scaffold. By simulating the transition states of catalytic reactions, it is possible to predict which ligand structures will lead to the highest levels of enantioselectivity, thereby guiding synthetic efforts.
Table 3: Computationally Targeted Properties of this compound Analogues
| Targeted Property | Computational Method | Potential Application |
| Catalytic Activity | DFT, QM/MM | Design of more efficient and selective catalysts. |
| Material Properties | MD, Monte Carlo Simulations | Prediction of crystal packing, liquid crystallinity, and porosity. |
| Electronic Properties | DFT, TD-DFT | Design of materials for organic electronics and photonics. |
| Biological Activity | Docking, QSAR | Identification of potential drug candidates. |
The synergy between computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in these emerging research areas.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(phenylthio)benzoic acid, and what are their key reaction conditions?
- Methodological Answer : A widely reported method for synthesizing substituted benzoic acids involves cross-coupling reactions. For example, the Suzuki-Miyaura reaction can be adapted using 3-iodobenzoic acid and phenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂) under basic conditions (NaOH) . Key parameters include temperature control (80–100°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios (typically 1:1.2 for aryl halide to boronic acid). Yields may vary between 60–85%, depending on purity of reactants and catalyst activity.
Q. How can researchers structurally characterize this compound, and what spectroscopic data are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR should confirm the phenylthio substituent’s position (e.g., aromatic proton splitting patterns at δ 7.2–7.8 ppm) and the carboxylic acid proton (broad peak at δ ~12 ppm).
- Infrared (IR) Spectroscopy : Look for a strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₀O₂S, calculated m/z 244.03).
- Reference Data : Cross-check with NIST Chemistry WebBook entries for analogous compounds (e.g., 3-(methylthio)benzoic acid) .
Q. What solubility properties of this compound are critical for experimental design?
- Methodological Answer : Solubility varies significantly with solvent polarity. For example:
- Polar solvents : Soluble in DMSO, DMF, and methanol (≥10 mg/mL at 25°C).
- Nonpolar solvents : Poor solubility in hexane or cyclohexane (<1 mg/mL).
- pH-dependent solubility : The carboxylic acid group enhances solubility in basic aqueous solutions (e.g., pH >8).
- Data Gaps : Limited solubility studies exist for this compound, but analogous 3-substituted benzoic acids show trends in aromatic vs. aliphatic solvent compatibility .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ or Pd(PPh₃)₄ instead of PdCl₂ to reduce side reactions.
- Ligand Screening : Bidentate ligands like XPhos improve catalyst stability and turnover number.
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., arylpalladium complexes).
- Post-Reaction Workup : Acidify the reaction mixture to precipitate the product, followed by recrystallization in ethanol/water (70:30 v/v) .
Q. What strategies are available to resolve contradictions in solubility or stability data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C).
- Advanced Techniques : Use differential scanning calorimetry (DSC) to study thermal stability and polymorphic transitions.
- Collaborative Validation : Compare results with independent labs using identical protocols. For example, discrepancies in solubility data for 3-(dimethylamino)benzoic acid highlight the need for multi-lab validation .
Q. How can the anti-inflammatory activity of this compound derivatives be mechanistically evaluated?
- Methodological Answer :
- In Vitro Assays : Test COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) at varying concentrations (1–100 µM).
- Structure-Activity Relationship (SAR) : Compare derivatives with modified substituents (e.g., 4-chloro or trifluoromethyl groups) to identify pharmacophores.
- Molecular Docking : Simulate binding affinity to inflammatory targets (e.g., NF-κB or TNF-α) using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
